molecular formula C23H28BrNO4S B265125 N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No. B265125
M. Wt: 494.4 g/mol
InChI Key: QMNIPWZVSUOCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a chemical compound that has been the subject of extensive research in recent years due to its potential use in various scientific applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has a wide range of scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, it also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further study of its mechanism of action and biochemical and physiological effects to better understand its potential uses and limitations. Additionally, there is a need for further research to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves a multi-step process. The first step involves the reaction of 3-bromobenzylamine with 4-tert-butylphenol in the presence of a catalyst to form the intermediate product, 3-bromobenzyl 4-tert-butylphenyl ether. The second step involves the reaction of the intermediate product with 2-bromoacetylthiophene in the presence of a base to form the final product, N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide.

properties

Product Name

N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Molecular Formula

C23H28BrNO4S

Molecular Weight

494.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H28BrNO4S/c1-23(2,3)18-7-9-21(10-8-18)29-15-22(26)25(20-11-12-30(27,28)16-20)14-17-5-4-6-19(24)13-17/h4-10,13,20H,11-12,14-16H2,1-3H3

InChI Key

QMNIPWZVSUOCIE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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